![molecular formula C18H16FN3O3 B2605176 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 954599-20-3](/img/structure/B2605176.png)
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as FOA, is a novel compound with potential applications in scientific research. FOA is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target.
Wissenschaftliche Forschungsanwendungen
Radioligands for Peripheral Benzodiazepine Receptor (PBR)
Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([18F]-FMDAA1106) and its analogue ([18F]FEDAA1106) have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These radioligands have been used for ex vivo autoradiography in rat brains, highlighting regions with high PBR density, such as the olfactory bulb (Zhang et al., 2003).
Antibacterial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and screened for their antibacterial activity against various bacteria, including Salmonella typhi. The structural modifications in these compounds have shown significant antibacterial properties, with certain derivatives exhibiting promising activity (Salama, 2020).
Anti-inflammatory Activity
Novel derivatives incorporating the 1,3,4-oxadiazole structure have been synthesized and tested for anti-inflammatory activity. Among these compounds, specific derivatives have shown significant anti-inflammatory effects, indicating their potential for therapeutic applications in inflammatory conditions (Sunder & Maleraju, 2013).
Antitumor and Antioxidant Activities
Research has also focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds within this research have shown binding to tumor-associated targets and displayed moderate inhibitory effects in related assays, highlighting their potential as chemotherapeutic agents (Faheem, 2018).
Antimicrobial Agents
Synthesis and evaluation of specific 1,3,4-oxadiazole derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Compounds with specific structural features, including the presence of fluorine atoms, have shown enhanced antimicrobial efficacy, indicating their potential as novel antimicrobial agents (Parikh & Joshi, 2014).
Eigenschaften
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-4-12(5-9-15)10-16(23)20-18-22-21-17(25-18)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKJBGXAKAYBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.